

# 2-Chloro-3,5-dimethylbenzoic acid molecular structure

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## Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzoic acid

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An In-depth Technical Guide to the Molecular Structure of **2-Chloro-3,5-dimethylbenzoic Acid**

## Abstract

This guide provides a comprehensive technical analysis of the molecular structure of **2-Chloro-3,5-dimethylbenzoic acid** (CAS No. 90649-75-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a self-validating framework for structural elucidation by integrating predictive analysis based on foundational spectroscopic principles with data from analogous compounds. We will detail the anticipated outcomes from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these predictions. This approach serves as a robust methodology for confirming the identity and purity of this compound, offering field-proven insights into the practical application of analytical techniques for substituted aromatic carboxylic acids.

## Introduction: A Versatile Chemical Building Block

**2-Chloro-3,5-dimethylbenzoic acid** is a polysubstituted aromatic carboxylic acid. Its structure, featuring a sterically hindered carboxyl group flanked by a chlorine atom and a methyl group, along with an additional methyl group at the 5-position, makes it a valuable intermediate in synthetic chemistry. The specific arrangement of electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring modulates the reactivity of the carboxyl group and the aromatic system. This tailored electronic and steric profile is of significant interest in the

synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals, where precise molecular architecture is paramount for biological activity. This guide provides the foundational analytical knowledge required to confidently identify and utilize this compound in a research and development setting.

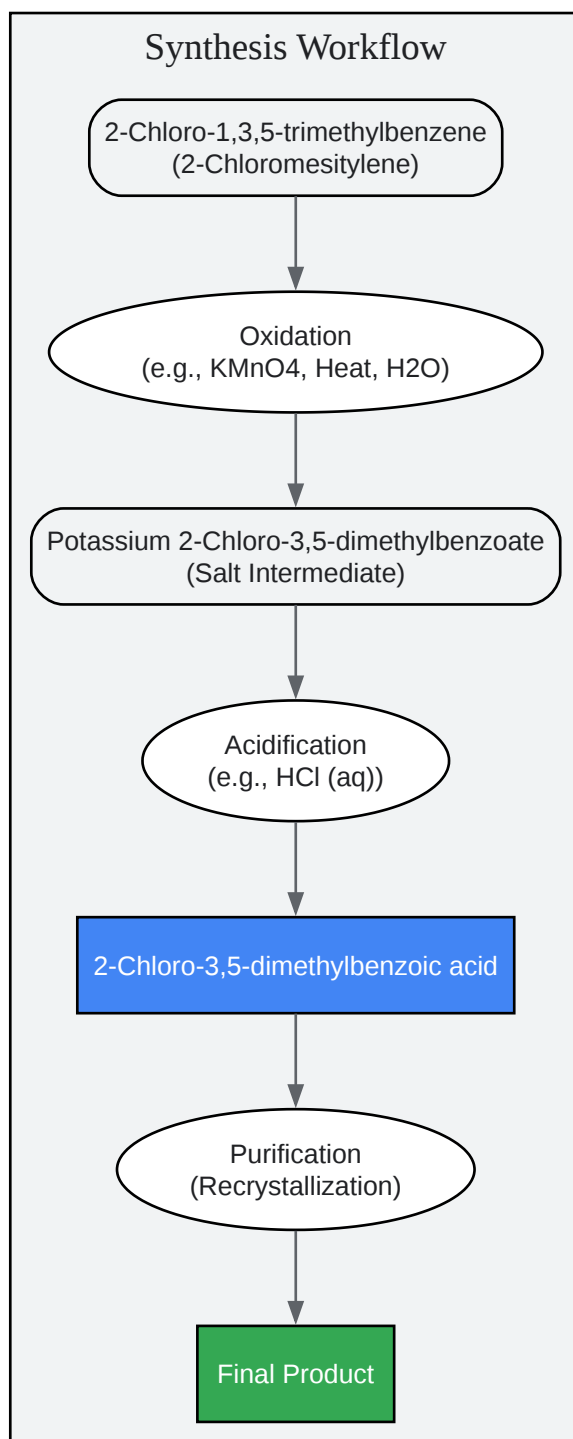
## Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. The properties for **2-Chloro-3,5-dimethylbenzoic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	2-Chloro-3,5-dimethylbenzoic acid	N/A
CAS Number	90649-75-5	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	184.62 g/mol	<a href="#">[1]</a>
Canonical SMILES	<chem>CC1=CC(=C(C(=C1)C(=O)O)C)C</chem>	<a href="#">[1]</a>
Physical Form	Solid	N/A

## A Plausible Synthetic Pathway: Oxidation of 2-Chloromesitylene

From a synthetic standpoint, the most direct and industrially scalable route to **2-Chloro-3,5-dimethylbenzoic acid** is the selective oxidation of one methyl group of the readily available precursor, 2-Chloro-1,3,5-trimethylbenzene (also known as 2-Chloromesitylene).[\[2\]](#) Strong oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) or nitric acid can effectively convert an activated benzylic methyl group into a carboxylic acid.[\[3\]](#)



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Caption: Proposed synthesis of **2-Chloro-3,5-dimethylbenzoic acid**.

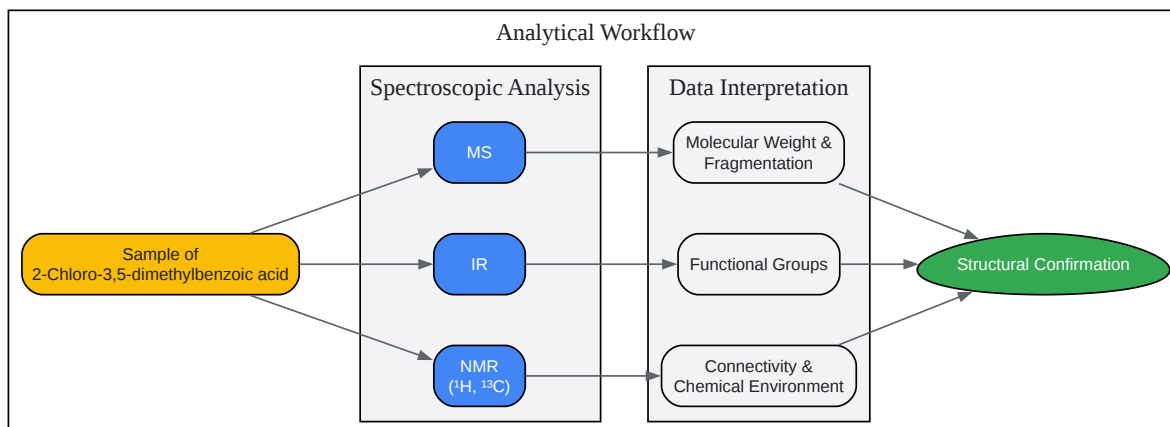
## Experimental Protocol: Synthesis via Oxidation

**Causality:** This protocol uses potassium permanganate, a powerful oxidizing agent that is effective for converting alkylbenzenes to carboxylic acids. The reaction is performed in an aqueous solution with heating to ensure sufficient reaction kinetics. A final acidification step is necessary to protonate the carboxylate salt formed in the basic oxidation medium.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-1,3,5-trimethylbenzene (1 equivalent) in water.
- **Oxidant Addition:** While stirring, add potassium permanganate (approx. 3-4 equivalents) portion-wise to the suspension. The addition should be controlled to manage the exothermic reaction.
- **Reflux:** Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide ( $\text{MnO}_2$ ) has formed.
- **Workup:** Cool the reaction mixture to room temperature and filter to remove the  $\text{MnO}_2$  precipitate.
- **Acidification:** Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic ( $\text{pH} < 2$ ), which will precipitate the crude **2-Chloro-3,5-dimethylbenzoic acid**.
- **Isolation & Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## Molecular Structure Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure is achieved by correlating data from multiple analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide an unambiguous structural assignment.



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Caption: Integrated workflow for spectroscopic structure confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For **2-Chloro-3,5-dimethylbenzoic acid**, we predict the following signals:

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically  $\delta$  11-13 ppm. This significant deshielding is characteristic of acidic protons.
- Aromatic Protons (Ar-H): The molecule has two aromatic protons. Due to the symmetrical substitution pattern relative to the methyl groups at positions 3 and 5, these protons (at C4 and C6) are in very similar, though not identical, environments. They will appear as two closely spaced singlets or narrow doublets (due to small  $^4J$  meta-coupling) in the aromatic region, predicted around  $\delta$  7.2-7.5 ppm.

- Methyl Protons ( $-\text{CH}_3$ ): There are two distinct methyl groups.
  - C3-Methyl: This methyl group is ortho to the chlorine atom. The deshielding effect of the adjacent halogen will shift its signal slightly downfield. Expected as a singlet at approximately  $\delta$  2.4-2.5 ppm.
  - C5-Methyl: This methyl group is further from the electron-withdrawing groups. Expected as a singlet at approximately  $\delta$  2.3-2.4 ppm.

- Integration: The relative integral areas of these peaks would be 1H : 2H : 3H : 3H.

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 9 carbon atoms are chemically distinct and should produce separate signals.

- Carboxyl Carbon ( $-\text{COOH}$ ): Expected in the typical carboxylic acid range of  $\delta$  168-172 ppm.
- Aromatic Carbons ( $\text{Ar-C}$ ): Six distinct signals are expected.
  - C1 (ipso- $\text{COOH}$ ): Quaternary carbon, predicted around  $\delta$  130-133 ppm.
  - C2 (ipso-Cl): Quaternary carbon directly attached to chlorine, significantly deshielded, predicted around  $\delta$  134-137 ppm.<sup>[4]</sup>
  - C3 (ipso- $\text{CH}_3$ ): Quaternary carbon, predicted around  $\delta$  138-141 ppm.
  - C4 (C-H): Protonated carbon, predicted around  $\delta$  130-132 ppm.
  - C5 (ipso- $\text{CH}_3$ ): Quaternary carbon, predicted around  $\delta$  137-140 ppm.
  - C6 (C-H): Protonated carbon, predicted around  $\delta$  128-130 ppm.
- Methyl Carbons ( $-\text{CH}_3$ ): Two signals are expected in the aliphatic region, typically  $\delta$  19-22 ppm.
- Sample Preparation: Accurately weigh approximately 5-10 mg of the **2-Chloro-3,5-dimethylbenzoic acid** sample.

- **Solvent Selection:** Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. **Causality:** Deuterated solvents are used as they are "invisible" in  $^1\text{H}$  NMR spectra.  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the acidic proton is observable and not rapidly exchanging.
- **Standard Addition:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at  $\delta$  0.00 ppm.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.[4]
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the  $^1\text{H}$  signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Caption: Predicted key bond vibrations for IR analysis.

The IR spectrum of **2-Chloro-3,5-dimethylbenzoic acid** is expected to show several characteristic absorption bands:

- **O-H Stretch:** A very broad and strong absorption band from approximately  $2500\text{--}3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
- **C-H Stretches:** Absorptions just above and below  $3000\text{ cm}^{-1}$ . Aromatic C-H stretches appear in the  $3000\text{--}3100\text{ cm}^{-1}$  region, while aliphatic C-H stretches from the methyl groups appear in the  $2850\text{--}2980\text{ cm}^{-1}$  region.
- **C=O Stretch:** A very strong, sharp absorption band around  $1700\text{--}1725\text{ cm}^{-1}$ . This is a highly diagnostic peak for the carbonyl group of the carboxylic acid.

- **C=C Stretches:** Medium-intensity absorptions in the  $1450\text{--}1600\text{ cm}^{-1}$  region, corresponding to the vibrations of the aromatic ring.
- **C-Cl Stretch:** A moderate to strong absorption in the fingerprint region, typically around  $700\text{--}800\text{ cm}^{-1}$ .
- **Sample Preparation:** Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Causality: KBr is transparent to infrared radiation and provides a solid matrix to hold the sample.
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent disc.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- **Background Subtraction:** Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric  $\text{CO}_2$  and water vapor.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and gives insight into its structure through analysis of its fragmentation patterns.

- **Molecular Ion ( $\text{M}^+$ ):** The molecular formula is  $\text{C}_9\text{H}_9\text{ClO}_2$  with a molecular weight of  $184.62\text{ g/mol}$ . The mass spectrum will show a molecular ion peak at  $m/z$  184.
- **Isotope Pattern:** Chlorine has two common isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). Therefore, a characteristic  $\text{M}+2$  peak will be observed at  $m/z$  186 with an intensity that is approximately one-third ( $24.2 / 75.8 \approx 32\%$ ) of the  $\text{M}^+$  peak at  $m/z$  184. This pattern is a definitive indicator of the presence of a single chlorine atom.<sup>[5]</sup>
- **Key Fragmentations:**
  - $[\text{M} - \text{OH}]^+$ : Loss of a hydroxyl radical (17 Da) from the molecular ion is a common fragmentation for carboxylic acids, leading to a strong peak at  $m/z$  167 (and a



corresponding isotope peak at  $m/z$  169). This fragment is a stable acylium ion.

- $[M - \text{COOH}]^+$ : Loss of the entire carboxyl group (45 Da) would result in a fragment at  $m/z$  139 (and  $m/z$  141).
- Further Fragmentation: The acylium ion ( $m/z$  167) can further lose carbon monoxide (CO, 28 Da) to give a fragment at  $m/z$  139.[6]

## Conclusion

The molecular structure of **2-Chloro-3,5-dimethylbenzoic acid** can be unequivocally confirmed through a synergistic application of modern analytical techniques. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra define the precise carbon-hydrogen framework and the unique chemical environment of each atom. Infrared spectroscopy validates the presence of key functional groups—the carboxylic acid, aromatic ring, and C-Cl bond—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via the distinct  $M^+/M+2$  isotopic pattern, while its fragmentation provides corroborating structural evidence. This multi-faceted, self-validating approach ensures the identity and integrity of the compound, providing a solid foundation for its application in advanced chemical synthesis.

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